molecular formula C16H15ClF3N3O3 B2467055 2-(4-Chlorophenoxy)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1396852-66-6

2-(4-Chlorophenoxy)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2467055
CAS No.: 1396852-66-6
M. Wt: 389.76
InChI Key: SEIXQUCGCIJJCH-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H15ClF3N3O3 and its molecular weight is 389.76. The purity is usually 95%.
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Scientific Research Applications

Biological Activities of Oxadiazole Derivatives 1,3,4-Oxadiazole and its derivatives show remarkable biological activities, making them significant in medicinal chemistry. The peculiar structural features of the 1,3,4-oxadiazole ring contribute to effective binding with different enzymes and receptors in biological systems, leading to a wide range of bioactivities. These derivatives are known for their antimicrobial, anticancer, anti-inflammatory, antitubercular, antiviral, and anti-parasitic properties. The presence of the 1,3,4-oxadiazole core in various compounds accentuates their therapeutic potential in treating various ailments, offering considerable value in drug development (Verma et al., 2019).

Pharmacological Potential of Oxadiazole Compounds The synthesis and investigation of oxadiazole compounds, especially those with a 1,3,4-oxadiazole nucleus, have gained prominence recently. These compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, antitumor, anticonvulsant, anthelmintic, antimycobacterial, herbicidal, antioxidant, and antiviral activities. The development of new oxadiazole derivatives with varied biological activities is a guiding force in the search for safer and more effective compounds (Bala et al., 2010).

Therapeutic and Pharmacokinetic Properties of Oxadiazole Oxadiazole compounds, particularly those containing the 1,3,4-oxadiazole core, are gaining attention in synthetic medicinal chemistry. Their ability to mimic bioisosteres of carboxylic acids, carboxamides, and esters, and their extensive applications in various fields like polymers, luminescence materials, electron-transporting materials, and corrosion inhibitors, underscore their versatility. These compounds not only exhibit a wide range of pharmacological activities but also have potential in the development of new drug candidates for treating various diseases. The 1,3,4-oxadiazole core is an important structural subunit, crucial for creating more efficacious and less toxic medicinal agents (Rana et al., 2020).

Chemical Reactivity and Biological Properties of Oxadiazole The 1,3,4-oxadiazole compounds are significant due to their extensive chemical reactivity and biological properties. Their pharmacological activity is enhanced by hydrogen bond interactions with biomacromolecules, making them biologically active units in numerous compounds. The derivatives of oxadiazole exhibit a range of activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer properties. The exploration of compounds containing oxadiazole rings, particularly in the recent three years, underscores the continuous interest and potential of these compounds in organic synthesis, medicinal chemistry, and pharmacology (Wang et al., 2022).

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF3N3O3/c17-11-3-5-12(6-4-11)25-9-13(24)23-7-1-2-10(8-23)14-21-22-15(26-14)16(18,19)20/h3-6,10H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIXQUCGCIJJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)COC2=CC=C(C=C2)Cl)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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